molecular formula C12H17NO4S B15146914 (2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid

Cat. No.: B15146914
M. Wt: 271.33 g/mol
InChI Key: DQMWIQLPTMLOPZ-GFCCVEGCSA-N
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Description

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a thiophene ring attached to the alpha carbon. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: Thiophene sulfoxide or thiophene sulfone.

    Reduction: (2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanol.

    Substitution: (2S)-2-amino-2-(thiophen-2-YL)propanoic acid.

Scientific Research Applications

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biological systems and as a model compound for amino acid behavior.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group during chemical reactions, allowing for selective modifications. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(Tert-butoxycarbonyl)amino]-3-(thiophen-2-YL)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.

    (2S)-2-[(Tert-butoxycarbonyl)amino]-2-(furan-2-YL)propanoic acid: Contains a furan ring instead of a thiophene ring.

    (2S)-2-[(Tert-butoxycarbonyl)amino]-2-(pyridin-2-YL)propanoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic rings. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C12H17NO4S/c1-11(2,3)17-10(16)13-12(4,9(14)15)8-6-5-7-18-8/h5-7H,1-4H3,(H,13,16)(H,14,15)/t12-/m1/s1

InChI Key

DQMWIQLPTMLOPZ-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](C1=CC=CS1)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CS1)C(=O)O

Origin of Product

United States

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